3-Cyclohexylphenol

Description

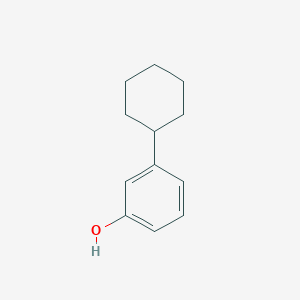

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKNYMUYMWAGCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883780 | |

| Record name | Phenol, 3-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1943-95-9, 70561-22-7 | |

| Record name | 3-Cyclohexylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3(or 4)-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070561227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3(or 4)-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 3-cyclohexyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Cyclohexylphenol: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 1943-95-9

Chemical Structure:

-

IUPAC Name: 3-cyclohexylphenol[1]

-

SMILES: C1CCC(CC1)C2=CC(=CC=C2)O[1]

-

InChI: InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2[1]

Introduction

This compound is an organic compound featuring a phenol ring substituted with a cyclohexyl group at the meta position.[2] This substitution imparts unique physicochemical properties that make it a valuable intermediate in various industrial and pharmaceutical applications. This technical guide provides an in-depth overview of this compound, including its properties, synthesis, applications, and safety considerations, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.26 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | 300.4 °C at 760 mmHg | |

| Melting Point | Not specified | |

| Density | 1.042 g/cm³ | |

| Solubility | Moderately soluble in organic solvents, limited solubility in water | [2] |

| XLogP3 | 4.1 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹³C NMR | Spectra available from John Wiley & Sons, Inc. | [1] |

| IR (Vapor Phase) | Spectra available from John Wiley & Sons, Inc. | [1] |

| Mass Spec (GC-MS) | Molecular ion peak (m/z): 176. Other major peaks at m/z 108 and 120. | [1] |

Synthesis of this compound

Several methods have been reported for the synthesis of cyclohexylphenols, primarily through the alkylation of phenol.

Friedel-Crafts Alkylation of Phenol with Cyclohexene

This is a common method for synthesizing cyclohexylphenols. The reaction involves the acid-catalyzed alkylation of phenol with cyclohexene.

Experimental Protocol Outline:

-

Reactants: Phenol and cyclohexene. A molar excess of phenol is often used to minimize the formation of di-substituted products.

-

Catalyst: Various acid catalysts can be employed, including Brønsted acids like sulfuric acid and phosphoric acid, Lewis acids such as aluminum chloride, and solid acid catalysts like zeolites (e.g., H-beta), and 12-tungstophosphoric acid supported on hydrous zirconia.[3][4]

-

Reaction Conditions: The reaction temperature can range from 80°C to over 200°C, depending on the catalyst used.[5] For instance, with a 12-tungstophosphoric acid/hydrous zirconia catalyst, the reaction can be carried out at 80°C. A patent describes a process using fuller's earth as a catalyst with temperatures gradually raised to 257°C.[5]

-

Work-up: After the reaction, the catalyst is typically removed by filtration. The excess phenol is removed by distillation. The resulting mixture of ortho-, meta-, and para-cyclohexylphenols can be separated by fractional distillation.

One-Pot Synthesis via Phenol Hydroalkylation

A greener approach involves the one-pot synthesis of cyclohexylphenols from phenol using a tandem catalytic system.

Experimental Protocol Outline:

-

Reactants: Phenol and a hydrogen source, such as isopropyl alcohol.[4]

-

Catalyst: A bifunctional catalyst system is used, for example, RANEY® Nickel for hydrogenation combined with a hierarchical Beta zeolite for alkylation.[4] Another system employs cobalt phosphide (Co2P) supported on zeolites.[6]

-

Reaction Conditions: The reaction can be carried out at temperatures around 150°C.[4] One study reported high conversion (64%) and selectivity (~70%) for cyclohexylphenols after 1 hour at this temperature.[4]

-

Advantages: This method avoids the use of separate alkylating agents like cyclohexene and can proceed under milder conditions.

References

- 1. This compound | C12H16O | CID 16036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Signaling mechanisms of μ-opioid receptor (MOR) in the hippocampus: disinhibition versus astrocytic glutamate regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]

- 6. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Cyclohexylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Cyclohexylphenol. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on structured data presentation, detailed experimental methodologies, and visualization of relevant biological pathways.

Core Physical and Chemical Properties

This compound, a derivative of phenol, is an organic compound with a cyclohexyl group attached to the phenol ring at the meta-position.[1] Its chemical structure imparts a unique combination of aromatic and aliphatic characteristics, influencing its physical and chemical behavior.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.26 g/mol | [2] |

| CAS Number | 1943-95-9 | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 300.4 °C at 760 mmHg | |

| Density | 1.042 g/cm³ | |

| Solubility | Limited solubility in water; moderate solubility in organic solvents.[1] | |

| pKa | Predicted for 4-Cyclohexylphenol: ~10.15 (Experimental value for this compound not readily available) | [3][4] |

| LogP | 4.1 | [5][6] |

Experimental Protocols

This section details the general methodologies for determining the key physical and chemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[5]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube, which is sealed at one end.[5][7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., Thiele tube with mineral oil or a calibrated melting point apparatus).[5]

-

Heating: The heating bath is heated slowly and uniformly.[5]

-

Observation: The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded as the melting point range. A narrow melting range typically indicates a pure compound.

Solubility Determination

Determining the solubility of a compound in various solvents is essential for purification, reaction setup, and formulation.[8]

Methodology: Qualitative Solubility Test

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, diethyl ether, hexane).

-

Procedure: A small, measured amount of this compound is added to a test tube containing a specific volume of the solvent.[3][8]

-

Observation: The mixture is agitated vigorously for a set period.[8] The solubility is determined by visual inspection: "soluble" if the substance dissolves completely, "partially soluble" if some solid remains, and "insoluble" if the substance does not dissolve at all.[8] For liquid solutes, miscibility is observed.[8]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For phenols, spectrophotometry is a common method for pKa determination.[9]

Methodology: Spectrophotometric Titration

-

Solution Preparation: A stock solution of this compound is prepared. A series of buffer solutions with known pH values are also prepared.[10]

-

Spectral Measurement: An aliquot of the this compound stock solution is added to each buffer solution. The UV-Vis absorbance spectrum of each solution is recorded.[11] The wavelength of maximum absorbance difference between the protonated (phenol) and deprotonated (phenoxide) species is identified.[11]

-

Data Analysis: The absorbance at this analytical wavelength is measured for each buffered solution. The ratio of the deprotonated to protonated species is calculated from the absorbance values. A plot of pH versus the logarithm of this ratio yields a straight line, and the pKa is the pH at which the logarithm of the ratio is zero (i.e., when the concentrations of the protonated and deprotonated species are equal).

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology: ¹H and ¹³C NMR

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard, typically tetramethylsilane (TMS), is added.

-

Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, the spectrum is acquired, showing chemical shifts, integration (proton count), and splitting patterns (spin-spin coupling). For ¹³C NMR, proton-decoupled spectra are typically acquired to give a single peak for each unique carbon atom.

-

Spectral Interpretation: The chemical shifts provide information about the electronic environment of the protons and carbons. The integration of ¹H NMR signals reveals the relative number of protons, and the splitting patterns indicate adjacent protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[12]

Methodology:

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (for liquids), as a KBr pellet (for solids), or in a solution.

-

Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it. The instrument records the frequencies at which radiation is absorbed.

-

Spectral Interpretation: The absorption bands in the spectrum are correlated to specific functional groups. For this compound, characteristic peaks for the O-H stretch of the phenol and C-H stretches of the aromatic and cyclohexyl groups are expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[13][14]

Methodology: Electron Ionization (EI)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M⁺).[13][14][15]

-

Fragmentation: The molecular ion is often unstable and fragments into smaller, charged species.[15]

-

Detection: The ions are separated based on their mass-to-charge (m/z) ratio and detected.[13][14]

-

Spectral Interpretation: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.[15]

Potential Signaling Pathway Modulation

While direct studies on the effect of this compound on specific signaling pathways are limited, phenolic compounds, in general, are known to modulate various cellular signaling cascades, including the JAK-STAT and MAPK pathways.[2][9][16] These pathways are critical in cellular processes such as proliferation, differentiation, apoptosis, and inflammation, making them important targets in drug development.[2][16]

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a key signaling cascade for a wide array of cytokines and growth factors.[9][16]

Caption: General overview of the JAK-STAT signaling pathway and potential points of modulation by phenolic compounds.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that plays a crucial role in regulating various cellular processes, including gene expression, cell proliferation, and apoptosis.[1][2]

Caption: Simplified representation of the MAPK/ERK signaling pathway, highlighting potential inhibitory actions of phenolic compounds.

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is largely dictated by the activating hydroxyl group on the aromatic ring, which directs electrophilic aromatic substitution to the ortho and para positions. Common reactions include alkylation and condensation.

One notable synthesis method involves the one-pot conversion of phenol with isopropyl alcohol using a tandem catalytic system of RANEY® Nickel and hierarchical Beta zeolite.[6] This process can achieve high selectivity and conversion rates.

Biological Activity

While comprehensive biological activity data for this compound is not widely available, a study on its derivatives, specifically 3-[3-(phenalkylamino)cyclohexyl]phenols, has shown them to act as μ-opioid receptor (MOR) antagonists.[17][18] This suggests that the this compound scaffold may be a valuable starting point for the development of novel therapeutics targeting opioid receptors.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The presented data and experimental protocols offer a valuable resource for researchers and drug development professionals. The potential for phenolic compounds to modulate key signaling pathways like JAK-STAT and MAPK underscores the importance of further investigation into the specific biological activities of this compound and its derivatives.

References

- 1. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 2. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. TRDizin [search.trdizin.gov.tr]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy [mdpi.com]

- 10. web.pdx.edu [web.pdx.edu]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iris.unica.it [iris.unica.it]

An In-depth Technical Guide on the Solubility of 3-Cyclohexylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Cyclohexylphenol (C₁₂H₁₆O, CAS: 1943-95-9) is an aromatic organic compound featuring a phenol ring substituted with a cyclohexyl group at the meta position.[3] This structure imparts a combination of polar (hydroxyl group) and nonpolar (cyclohexyl and phenyl rings) characteristics, which dictates its solubility in various media. Understanding the solubility of this compound is critical for its application in chemical synthesis, particularly in the manufacturing of dyes, resins, and pharmaceutical drugs.[1] In the pharmaceutical industry, solubility is a crucial parameter that influences drug delivery, bioavailability, and formulation development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for predicting and understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O | [4] |

| Molecular Weight | 176.25 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| XLogP3 | 4.1 | [4] |

XLogP3 is a computed octanol-water partition coefficient, which indicates a preference for lipophilic (nonpolar) environments.

Solubility of this compound in Organic Solvents

Qualitative Solubility Profile

Direct quantitative solubility data for this compound in a range of organic solvents is scarce in publicly accessible literature. However, based on its chemical structure and general principles of solubility ("like dissolves like"), a qualitative solubility profile can be inferred. The presence of the nonpolar cyclohexyl and phenyl groups suggests good solubility in nonpolar organic solvents, while the polar hydroxyl group allows for some interaction with polar solvents, particularly those capable of hydrogen bonding. It is generally described as having moderate solubility in organic solvents and limited solubility in water.[3]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The hydroxyl group of this compound can form hydrogen bonds with the hydroxyl group of alcohols. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polar carbonyl group of ketones can interact with the hydroxyl group of this compound. |

| Esters | Ethyl Acetate | Soluble | The ester group provides polarity for interaction, and the overall solvent environment is suitable for the nonpolar parts of the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are relatively nonpolar but can accept hydrogen bonds, facilitating dissolution. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The nonpolar aromatic ring of these solvents interacts favorably with the phenyl and cyclohexyl groups of this compound. |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Moderately Soluble to Soluble | These nonpolar solvents will primarily interact with the cyclohexyl and phenyl moieties. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents have a polarity that is suitable for dissolving compounds with both polar and nonpolar characteristics. |

| Water | Limited Solubility | The large nonpolar cyclohexyl and phenyl groups dominate the molecule's character, limiting its solubility in the highly polar water. |

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for this compound in a comprehensive set of organic solvents has not been published. Researchers requiring precise solubility values are advised to perform experimental determinations using the protocols outlined in the following section.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The most common and reliable method for determining the solubility of a solid compound in a liquid solvent is the shake-flask method .

Shake-Flask Method

This method involves equilibrating a surplus of the solid solute with the solvent at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials and Apparatus:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration system (e.g., syringe filters with appropriate membrane, 0.45 µm)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of solid this compound is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The container is placed in a thermostatically controlled shaker or water bath and agitated at a constant temperature for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours, which should be determined empirically.

-

Phase Separation: After equilibration, the agitation is stopped, and the container is left undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sampling and Filtration: A sample of the supernatant (the saturated solution) is carefully withdrawn using a pipette. To ensure that no solid particles are transferred, the sample is immediately filtered through a membrane filter (e.g., a 0.45 µm PTFE or nylon syringe filter).

-

Dilution and Analysis: A known volume of the clear, saturated filtrate is accurately diluted with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a pre-calibrated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation of Solubility: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Analytical Methods for Quantification

-

UV-Vis Spectrophotometry: This method is suitable if this compound exhibits a distinct chromophore that absorbs in the UV-Vis range and the solvent does not interfere. A calibration curve of absorbance versus concentration must be prepared.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate and precise method for determining concentration. A suitable stationary phase (e.g., C18 column) and mobile phase must be developed, and a calibration curve of peak area versus concentration must be established.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Signaling Pathway of a this compound Derivative

While the direct biological signaling pathways of this compound are not extensively documented, derivatives of this compound have been synthesized and investigated for their pharmacological activity. For instance, a series of 3-[3-(phenalkylamino)cyclohexyl]phenols have been studied as antagonists of the μ-opioid receptor (MOR).[5][6] MOR antagonists are important in the treatment of opioid overdose and addiction. The diagram below illustrates the general mechanism of action for a MOR antagonist.

Conclusion

This compound is a versatile chemical intermediate with a solubility profile that favors organic solvents over aqueous media. While specific quantitative data remains a gap in the scientific literature, this guide provides a strong theoretical and practical framework for researchers working with this compound. The detailed experimental protocol for solubility determination using the shake-flask method offers a reliable means to generate the necessary data for specific applications. Furthermore, the exploration of the biological activity of related derivatives highlights the potential of the this compound scaffold in the development of novel therapeutics. Future work should focus on the systematic measurement and publication of the solubility of this compound in a variety of pharmaceutically and industrially relevant solvents to create a comprehensive and publicly available dataset.

References

- 1. Buy this compound | 1943-95-9 [smolecule.com]

- 2. RSC - Page load error [pubs.rsc.org]

- 3. CAS 1943-95-9: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C12H16O | CID 16036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iris.unica.it [iris.unica.it]

- 6. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Cyclohexylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key spectroscopic data for 3-Cyclohexylphenol (CAS No: 1943-95-9, Molecular Formula: C₁₂H₁₆O, Molecular Weight: 176.26 g/mol ). The information presented is intended to support research and development activities by providing essential spectral characteristics for this compound.

Spectroscopic Data Summary

Table 1: Mass Spectrometry (MS) Data

Mass spectrometry of this compound reveals a molecular ion peak consistent with its molecular weight and characteristic fragmentation patterns.

| Feature | m/z Value | Interpretation |

| Molecular Ion Peak [M]⁺ | 176 | Corresponds to the molecular weight of this compound[1] |

| Major Fragment 1 | 108 | A significant fragment ion observed in the spectrum[1] |

| Major Fragment 2 | 120 | Another prominent fragment ion[1] |

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹³C NMR spectrum of this compound displays signals corresponding to the twelve carbon atoms in the molecule. Although a complete peak list is not publicly available, the presence of a ¹³C NMR spectrum has been confirmed in spectral databases.[1]

A detailed, publicly available peak list for the ¹³C NMR spectrum of this compound could not be retrieved from the searched databases.

Table 3: Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands for the hydroxyl and aromatic functional groups. The data presented here is based on a vapor phase IR spectrum.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3600-3200 | Strong, Broad | O-H stretch (phenolic) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Strong | Aliphatic C-H stretch (cyclohexyl) |

| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1200 | Strong | C-O stretch (phenolic) |

Note: The exact peak positions and intensities can vary depending on the experimental conditions (e.g., phase, solvent).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard techniques for the analysis of phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. For ¹H NMR, parameters such as pulse sequence, acquisition time, and relaxation delay would be optimized to ensure accurate integration and resolution of signals. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to a series of singlets, one for each unique carbon environment.

Infrared (IR) Spectroscopy

The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the spectrum could be recorded as a KBr pellet, a nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory. For a vapor phase spectrum, the sample would be gently heated under vacuum to generate a sufficient vapor pressure in a gas cell with IR-transparent windows. The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) would be injected into the GC. The compound is then vaporized and separated from the solvent and any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Workflow Visualization

The logical flow of spectroscopic analysis for a compound like this compound is depicted in the following diagram.

References

An In-depth Technical Guide to the Synthesis of 3-Cyclohexylphenol from Phenol and Cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclohexylphenols, with a specific focus on the challenging synthesis of the meta-isomer, 3-cyclohexylphenol, from the reaction of phenol and cyclohexene. This document details the underlying reaction mechanisms, explores various catalytic systems, presents quantitative data on product distribution, and provides detailed experimental protocols.

Introduction: The Friedel-Crafts Alkylation of Phenol

The synthesis of cyclohexylphenols from phenol and cyclohexene is a classic example of a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution is typically catalyzed by acids, which facilitate the formation of a cyclohexyl carbocation from cyclohexene. This electrophile then attacks the electron-rich phenol ring. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, which means that the incoming cyclohexyl group will preferentially add to the positions ortho (2-) and para (4-) to the hydroxyl group. The formation of the meta-isomer, this compound, is electronically and sterically disfavored in this direct alkylation, making its synthesis a more complex challenge.

The reaction can yield both C-alkylated products (cyclohexylphenols) and O-alkylated products (cyclohexyl phenyl ether). O-alkylation is often kinetically favored, especially at lower temperatures, but is a reversible process. The C-alkylated products are the thermodynamically more stable and are favored under conditions that allow for equilibrium to be reached, such as higher temperatures and longer reaction times.[1]

Reaction Mechanism and Signaling Pathway

The acid-catalyzed alkylation of phenol with cyclohexene proceeds through the following key steps:

-

Generation of the Electrophile: The acid catalyst protonates the double bond of cyclohexene, forming a secondary cyclohexyl carbocation.

-

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the cyclohexyl carbocation. This attack occurs preferentially at the ortho and para positions due to the resonance stabilization provided by the hydroxyl group.

-

Deprotonation: A base (such as the conjugate base of the acid catalyst or another phenol molecule) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the cyclohexylphenol product.

Concurrently, the lone pair of electrons on the phenolic oxygen can also attack the carbocation, leading to the formation of cyclohexyl phenyl ether (O-alkylation). This process is generally faster but reversible.

Figure 1: Reaction pathway for the acid-catalyzed alkylation of phenol with cyclohexene.

Quantitative Data on Product Distribution

The direct alkylation of phenol with cyclohexene predominantly yields ortho- and para-cyclohexylphenol. The meta-isomer is generally formed in very low amounts. The product distribution is highly dependent on the catalyst and reaction conditions.

Table 1: Comparison of Catalysts for Phenol Alkylation with Cyclohexene

| Catalyst | Temperature (°C) | Phenol:Cyclohexene Molar Ratio | Reaction Time (h) | Conversion (%) | Selectivity to 2-Cyclohexylphenol (%) | Selectivity to 4-Cyclohexylphenol (%) | Selectivity to O-Alkylation (%) | Reference |

| Amberlyst-15 | 85 | 1:1 | 6 | ~90 | ~60 | ~30 | <5 | [2] |

| CH₃SO₃H | 85 | 1:1 | 6 | ~60 | ~75 | ~15 | ~10 | [2] |

| AlCl₃ | 15 | 1:1 | 4 | >95 | Variable | Variable | Low | [2] |

| H-Y Zeolite | 200 | 5:1 | 6 | ~85 | Favored at lower temp. | Favored at higher temp. | - | [3] |

| H-Beta Zeolite | 200 | 5:1 | 6 | ~72 | Favored at lower temp. | Favored at higher temp. | - | [3] |

Note: Data is compiled from various sources and represents approximate values to illustrate trends. Specific values can vary based on precise experimental conditions.

Experimental Protocols

General Procedure for the Synthesis of 2- and 4-Cyclohexylphenol

This protocol is adapted from studies using solid acid catalysts and is aimed at maximizing the yield of the ortho and para isomers.

Materials:

-

Phenol (freshly distilled)

-

Cyclohexene

-

Solid acid catalyst (e.g., Amberlyst-15, H-Y Zeolite)

-

Solvent (e.g., 1,2-dichloroethane or solvent-free)

-

Sodium hydroxide solution (10% w/v)

-

Hydrochloric acid (10% v/v)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermometer.

-

Charging Reactants: The flask is charged with phenol and the solvent (if used). The mixture is heated to the desired reaction temperature (e.g., 85-200°C) with stirring.

-

Catalyst Addition: The solid acid catalyst is added to the reaction mixture.

-

Addition of Cyclohexene: Cyclohexene is added dropwise to the stirred reaction mixture over a period of time.

-

Reaction Monitoring: The reaction is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the desired reaction time, the mixture is cooled to room temperature. The solid catalyst is removed by filtration. The filtrate is washed with a 10% sodium hydroxide solution to remove unreacted phenol, followed by washing with water until the aqueous layer is neutral. The organic layer is then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product, a mixture of ortho- and para-cyclohexylphenol and potentially some di-substituted products, can be purified by fractional distillation under vacuum or by column chromatography.

References

Potential Research Applications of 3-Cyclohexylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclohexylphenol, a substituted phenolic compound, is emerging as a versatile scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and burgeoning research applications. Notably, derivatives of this compound have demonstrated significant potential as modulators of the μ-opioid receptor, indicating a promising avenue for the development of novel therapeutics for opioid-related disorders. Furthermore, based on the known activities of structurally related phenolic compounds, this guide explores the prospective utility of this compound derivatives in oncology and the treatment of neurodegenerative diseases. Detailed experimental protocols for key biological assays are provided to facilitate further investigation into this promising chemical entity.

Introduction

This compound (C₁₂H₁₆O) is an organic compound featuring a phenol ring substituted with a cyclohexyl group at the meta position.[1] This structural arrangement imparts a unique combination of lipophilicity and hydrogen-bonding capability, making it an attractive starting point for the design of biologically active molecules.[2] While it has found traditional applications as an intermediate in the synthesis of dyes and resins, recent research has unveiled its potential as a privileged scaffold in drug discovery.[1] This guide will delve into the known and potential research applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or solid with moderate solubility in organic solvents and limited solubility in water.[1] Its chemical reactivity is characteristic of phenols, including susceptibility to electrophilic aromatic substitution and antioxidant activity.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.25 g/mol | [3] |

| CAS Number | 1943-95-9 | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| XLogP3 | 4.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the alkylation of phenol.

-

Alkylation of Phenol with Cyclohexene: This method utilizes an acid catalyst to facilitate the reaction between phenol and cyclohexene.

-

Hydroalkylation of Phenol: This approach employs cyclohexanol or cyclohexene as the alkylating agent under specific catalytic conditions.

-

One-Pot Synthesis: A tandem catalytic system using Raney Nickel and a hierarchical Beta zeolite can be used for the direct synthesis of cyclohexylphenols from phenol and isopropyl alcohol.[4] This method has shown remarkable selectivity (~70%) and high conversion rates (64%) at 150°C after 1 hour.[4]

Potential Research Applications

The structural features of this compound make it a compelling starting point for exploring various therapeutic areas.

Modulation of the μ-Opioid Receptor (MOR)

Recent groundbreaking research has highlighted the potential of this compound derivatives as antagonists of the μ-opioid receptor (MOR).[5] The development of novel MOR antagonists is a critical area of research for addressing the opioid crisis.[5]

A study by Tocco et al. (2023) detailed the design, synthesis, and in vitro evaluation of a series of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs.[5] These compounds were designed as simplified versions of the morphinan scaffold, a core structure in many opioids.[5]

Quantitative Data: MOR Antagonist Activity

The antagonist activity of the synthesized compounds was assessed by their ability to inhibit the stimulation of [³⁵S]GTPγS binding induced by the MOR agonist DAMGO.[5]

| Compound | Concentration (μM) | % Inhibition of DAMGO-induced GTPγS Stimulation |

| 8 | 10 | 75% |

| 9 | 10 | 79% |

| 10 | 10 | 52% |

| 11 | 10 | 68% |

Data extracted from Tocco et al., 2023.[5]

Compound 9 demonstrated the most promising profile with the highest antagonist activity.[5]

Signaling Pathway: MOR Antagonism

The following diagram illustrates the mechanism of MOR antagonism by this compound derivatives. In the presence of an agonist like DAMGO, the MOR activates G-proteins, leading to downstream signaling. An antagonist binds to the receptor, preventing the agonist from binding and thereby blocking the signaling cascade.

Caption: Mechanism of MOR antagonism by this compound derivatives.

Potential as Anticancer Agents

While direct studies on the anticancer activity of this compound are limited, the broader class of phenolic compounds has been extensively investigated for its antiproliferative properties.[6][7] Structurally related simple phenolic compounds have demonstrated cytotoxicity against various cancer cell lines. This suggests that derivatives of this compound could be explored as potential anticancer agents.

Quantitative Data: Anticancer Activity of a Structurally Related Phenol Derivative

A study on phenol derivatives reported the anticancer activity of 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl) phenol against human osteosarcoma cells.[6]

| Cell Line | Compound | IC₅₀ (µM) |

| U2OS (Osteosarcoma) | 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl) phenol | 50.5 ± 3.8 |

Data from Al-Hujaily et al., 2021.[6]

This data provides a rationale for screening this compound derivatives for similar activities.

Potential in Neurodegenerative Disease Research

Phenolic compounds are known to possess neuroprotective properties, primarily attributed to their antioxidant and anti-inflammatory effects.[2][8] They have been shown to modulate signaling pathways involved in neuronal survival and reduce oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's.[8][9] Simple phenolic compounds have demonstrated the ability to inhibit the formation of protein aggregates, such as α-synuclein and β-amyloid, which are hallmarks of these diseases.[8]

Given these properties, this compound and its derivatives represent a promising area of investigation for the development of novel neuroprotective agents. Research could focus on their ability to cross the blood-brain barrier and exert antioxidant and anti-inflammatory effects within the central nervous system.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide detailed protocols for the key experiments cited in this guide.

Synthesis of 3-[3-(Phenalkylamino)cyclohexyl]phenol Derivatives

The synthesis of the 3-[3-(phenalkylamino)cyclohexyl]phenol analogs involves a multi-step process, as described by Tocco et al. (2023).[5]

Caption: General workflow for the synthesis of 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives.

Detailed Methodology:

-

Grignard Reaction: 3-Methoxyphenyl magnesium bromide is reacted with a suitable cyclohexenone derivative in an appropriate solvent like diethyl ether. This is followed by an acidic workup to yield the corresponding 3-(3-methoxyphenyl)cyclohexanone intermediate.

-

Reductive Amination: The ketone intermediate is then subjected to reductive amination with a desired phenalkylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

-

Demethylation: The final step involves the demethylation of the methoxy group on the phenyl ring to yield the free phenol. This is typically achieved using a strong demethylating agent like boron tribromide.

This is a generalized protocol based on the procedures described in Tocco et al., 2023. Specific reaction conditions and purification methods can be found in the original publication.[5]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as the MOR. Agonist binding to the receptor stimulates the exchange of GDP for GTP on the Gα subunit of the G-protein. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of activated G-proteins.[10]

Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.

Detailed Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human μ-opioid receptor.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, GDP, the MOR agonist DAMGO (at a concentration that elicits a submaximal response), and varying concentrations of the test antagonist (this compound derivative).

-

Initiation: Initiate the reaction by adding [³⁵S]GTPγS to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the free radioligand in the solution.

-

Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of DAMGO-stimulated [³⁵S]GTPγS binding for each concentration of the antagonist.

This protocol is a generalized procedure. Specific buffer compositions, concentrations, and incubation times should be optimized for the particular experimental setup.[10][11]

[³H]DAMGO Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the μ-opioid receptor. It involves a competition experiment where the unlabeled test compound (the this compound derivative) competes with a radiolabeled ligand ([³H]DAMGO) for binding to the receptor.[12]

Detailed Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human μ-opioid receptor.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]DAMGO (typically at its Kd value), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]DAMGO). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

This is a standard protocol. Optimization of incubation time, temperature, and buffer conditions may be necessary.

Conclusion and Future Directions

This compound has emerged as a promising and versatile scaffold for the development of novel therapeutic agents. The demonstrated activity of its derivatives as μ-opioid receptor antagonists provides a strong foundation for further research in the field of opioid-related drug discovery. The logical extension of this research is to explore the potential of this compound derivatives in other therapeutic areas, such as oncology and neurodegenerative diseases, where phenolic compounds have shown considerable promise. The experimental protocols provided in this guide offer a starting point for researchers to further investigate and unlock the full therapeutic potential of this intriguing molecule. Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012 [mdpi.com]

- 5. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Cyclohexylphenol Derivatives: Synthesis, Signaling Pathways, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-cyclohexylphenol derivatives, a class of compounds with significant potential in drug discovery and development. We delve into their synthesis, explore their interactions with key biological signaling pathways, and present their emerging therapeutic applications, supported by quantitative data and detailed experimental protocols.

Introduction

The this compound scaffold is a versatile pharmacophore that has garnered increasing interest in medicinal chemistry. Its unique structural features, combining a phenolic ring with a bulky cyclohexyl group, allow for diverse chemical modifications, leading to compounds with a wide range of biological activities. This guide focuses on the synthesis, mechanism of action, and potential therapeutic uses of these derivatives, with a particular emphasis on their role as µ-opioid receptor antagonists and their potential in oncology, inflammation, cardiovascular diseases, and neuroprotection.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes, depending on the desired substitution pattern. A general and adaptable method involves the alkylation of phenol with cyclohexene or a cyclohexyl derivative, often catalyzed by an acid. Further functionalization of the phenol or cyclohexyl ring can then be performed to generate a library of derivatives.

A notable example is the synthesis of 3-[3-(phenalkylamino)cyclohexyl]phenols, which have shown promise as µ-opioid receptor (MOR) antagonists.[1][2][3] The synthesis of these compounds can be approached through a multi-step sequence, as illustrated below for a representative derivative, 3-[3-(phenethylamino)cyclohexyl]phenol.

Example Synthetic Protocol: Synthesis of 3-[3-(Phenethylamino)cyclohexyl]phenol

A general synthesis for 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives involves the conjugate addition of a Grignard reagent to a cyclohexenone, followed by reductive amination.[4]

Step 1: Grignard Reaction To a solution of 3-methoxy-cyclohex-2-en-1-one in an appropriate solvent such as tetrahydrofuran (THF), 3-methoxyphenylmagnesium bromide is added at a low temperature (e.g., -78 °C). The reaction mixture is then warmed to room temperature and stirred until the starting material is consumed. Acidic workup yields 3-(3-methoxyphenyl)cyclohexan-1-one.

Step 2: Reductive Amination The ketone from the previous step is dissolved in a solvent like methanol, and phenethylamine is added, followed by a reducing agent such as sodium cyanoborohydride. The reaction is stirred at room temperature until completion.

Step 3: Demethylation The resulting N-phenethyl-3-(3-methoxyphenyl)cyclohexan-1-amine is treated with a demethylating agent like boron tribromide (BBr3) in a solvent such as dichloromethane (DCM) to cleave the methyl ether and yield the final product, 3-[3-(phenethylamino)cyclohexyl]phenol.

This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, may need to be optimized for each specific derivative.

Potential Therapeutic Applications and Biological Activity

This compound derivatives have been investigated for a range of therapeutic applications, with the most significant findings in the area of opioid receptor modulation. Emerging research also suggests their potential in other disease areas.

µ-Opioid Receptor (MOR) Antagonism

Several 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives have been identified as potent µ-opioid receptor (MOR) antagonists.[2][3][5] These compounds are of interest for the treatment of opioid overdose and opioid use disorder. Their antagonist activity has been demonstrated in vitro through their ability to displace the binding of selective MOR agonists and to inhibit agonist-induced G-protein activation.

Signaling Pathway:

The canonical signaling pathway for MOR involves its activation by an agonist, leading to the coupling of inhibitory G proteins (Gi/o). This inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulates ion channels. MOR antagonists competitively bind to the receptor, preventing agonist binding and subsequent downstream signaling.

Figure 1: Signaling pathway of µ-opioid receptor antagonism by this compound derivatives.

Quantitative Data:

The antagonist activity of a series of 3-[3-(phenalkylamino)cyclohexyl]phenols was evaluated by their ability to displace the specific binding of the MOR agonist [³H]DAMGO from rat brain membranes and to inhibit DAMGO-stimulated [³⁵S]GTPγS binding.[1]

| Compound | Concentration (µM) | % Displacement of [³H]DAMGO[1] | % Decrease in DAMGO-stimulated [³⁵S]GTPγS Binding[1] |

| 8 | 0.1 | 33 ± 1.33 | 31 ± 0.88 |

| 1 | 83 ± 0.57 | 52 ± 1.40 | |

| 10 | 98 ± 0.37 | 75 ± 0.88 | |

| 9 | 0.1 | 86 ± 0.58 | 32 ± 2.60 |

| 1 | 98 ± 0.33 | 55 ± 1.70 | |

| 10 | 99 ± 0.88 | 79 ± 0.57 | |

| 10 | 0.1 | 40 ± 0.57 | 16 ± 0.33 |

| 1 | 87 ± 0.88 | 35 ± 1.20 | |

| 10 | 88 ± 0.88 | 52 ± 0.88 | |

| 11 | 0.1 | 23 ± 1.76 | 31 ± 0.57 |

| 1 | 75 ± 0.33 | 54 ± 1.40 | |

| 10 | 99 ± 0.01 | 75 ± 0.33 |

Data are presented as mean ± SEM.

Potential Anticancer Activity

While specific studies on this compound derivatives are limited, other phenol derivatives have demonstrated promising anticancer activities.[1][6] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The proposed mechanisms often involve the modulation of signaling pathways critical for cancer cell survival and growth.

Hypothesized Signaling Pathway for Anticancer Activity:

Figure 2: Hypothesized anticancer signaling pathway for this compound derivatives.

Illustrative Quantitative Data (for other phenol derivatives):

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazole-based pyrazoline | MCF-7 (Breast) | < 100 | [6] |

| Thiazole-based pyrazoline | HeLa (Cervical) | < 100 | [6] |

| Thiazole-based pyrazoline | A549 (Lung) | < 100 | [6] |

| Bromophenols | Bel7402 (Liver) | 3.18 (µg/mL) | [1] |

| Bromophenols | A549 (Lung) | 3.54 (µg/mL) | [1] |

Note: These data are for illustrative purposes and do not represent this compound derivatives specifically. Further research is needed to determine the anticancer potential of the this compound scaffold.

Potential Anti-inflammatory, Cardiovascular, and Neuroprotective Effects

Phenolic compounds, in general, are known for their antioxidant and anti-inflammatory properties. These properties suggest that this compound derivatives could be explored for the treatment of inflammatory diseases, cardiovascular disorders, and neurodegenerative diseases.

Hypothesized Workflow for Investigating Novel this compound Derivatives:

Figure 3: A general workflow for the discovery and development of novel this compound derivatives.

Further research is required to synthesize and evaluate specific this compound derivatives for these potential applications and to elucidate their mechanisms of action.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of this compound derivatives.

[³H]DAMGO Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the µ-opioid receptor.

Materials:

-

Cell membranes expressing the µ-opioid receptor

-

[³H]DAMGO (radioligand)

-

Test compound (this compound derivative)

-

Naloxone (for non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, [³H]DAMGO (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of naloxone (for non-specific binding).

-

Add the cell membrane suspension to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate agonist-induced G-protein activation.

Materials:

-

Cell membranes expressing the µ-opioid receptor and associated G-proteins

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog)

-

DAMGO (MOR agonist)

-

Test compound (this compound derivative)

-

GDP (Guanosine diphosphate)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

Glass fiber filters or SPA beads

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

Pre-incubate cell membranes with the test compound (for antagonist testing) or buffer.

-

Add DAMGO (agonist) to stimulate the receptor.

-

Add GDP and [³⁵S]GTPγS to the reaction mixture.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters or by adding SPA beads followed by centrifugation.

-

Wash the filters or beads with ice-cold buffer.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

For antagonists, determine the IC₅₀ value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with diverse therapeutic potential. The research highlighted in this guide demonstrates their significant activity as µ-opioid receptor antagonists. Furthermore, the broader class of phenol derivatives shows potential in oncology, inflammation, and neuroprotection, suggesting that this compound analogs may also be active in these areas.

Future research should focus on:

-

Synthesizing and screening a wider range of this compound derivatives to establish clear structure-activity relationships for various biological targets.

-

Conducting in-depth mechanistic studies to elucidate the signaling pathways modulated by these compounds.

-

Performing in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of the most promising lead compounds.

The continued exploration of this chemical scaffold holds great promise for the development of novel therapeutics for a variety of diseases.

References

- 1. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Diverse Biological Activities of 3-Cyclohexylphenol and Its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexylphenol and its derivatives represent a class of compounds with a versatile pharmacological profile. The core structure, consisting of a phenol ring substituted with a cyclohexyl group at the meta position, serves as a scaffold for the development of molecules with a range of biological activities. This technical guide provides an in-depth analysis of the known biological activities of this compound and its analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Biological Activity: μ-Opioid Receptor Antagonism

A significant area of research for this compound analogs has been in the development of μ-opioid receptor (MOR) antagonists. These compounds have been investigated for their potential in treating opioid addiction and other related disorders.

Quantitative Data on MOR Antagonist Activity

The antagonist activity of a series of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs has been evaluated using in vitro assays. The data reveals that these compounds can effectively inhibit the signaling of MOR agonists.

| Compound ID | Concentration (µM) | % Inhibition of DAMGO-induced [35S]GTPγS Binding | Reference |

| Analog Series 1 | |||

| Compound 8 | 10 | 52-79% | [1] |

| Compound 9 | 10 | >79% | [1] |

| Compound 10 | 10 | 52-79% | [1] |

| Compound 11 | 10 | 52-79% | [1] |

| Compound 14 | 10 | 15% | [1] |

| Compound 15 | 10 | 26% | [1] |

Note: The exact percentage of inhibition for each compound within the specified range is detailed in the referenced publication. The data indicates that compounds 8, 9, 10, and 11 are potent MOR antagonists, while compounds 14 and 15 are significantly less active.

Other Potential Biological Activities

While MOR antagonism is a primary focus, the structural characteristics of this compound and its analogs suggest potential for other biological activities, which are areas of ongoing investigation.

Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties. While specific data for this compound is limited, related cyclohexyl-phenol derivatives have been synthesized and evaluated for their antimicrobial effects. For instance, certain 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives have shown strong antifungal activity.[2][3]

Anticancer Activity

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to characterize the biological activity of this compound analogs.

Synthesis of 3-[3-(Phenalkylamino)cyclohexyl]phenol Analogs

A general synthetic route for this class of compounds involves a multi-step process. A key step is the reductive amination of a ketone intermediate. For example, the synthesis of certain analogs begins with the treatment of a carbinol intermediate with aqueous hydrochloric acid to yield a cyclohexenone derivative. This is followed by reductive amination to afford the N-phenalkyl-3-(3-methoxyphenyl)-3,5-dimethylcyclohexan-1-amines. Subsequent acylation and removal of protecting groups yield the final amine products.[1]

[35S]GTPγS Binding Assay for MOR Antagonist Activity

This functional assay measures the activation of G-proteins coupled to the μ-opioid receptor.

Workflow for [35S]GTPγS Binding Assay

Caption: Workflow of the [35S]GTPγS binding assay.

Protocol Summary:

-

Membrane Preparation: Membranes from cells or tissues expressing the μ-opioid receptor are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated in an assay buffer containing GDP, the test compound (potential antagonist), a known MOR agonist (like DAMGO), and [35S]GTPγS.

-

Termination and Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound [35S]GTPγS from the free radioligand in the solution.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of [35S]GTPγS binding in the presence of the test compound is compared to the binding with the agonist alone to determine the percentage of inhibition.[1][5][6]

[3H]DAMGO Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to the μ-opioid receptor.

Workflow for [3H]DAMGO Competitive Binding Assay

Caption: Workflow of the [3H]DAMGO competitive binding assay.

Protocol Summary:

-

Membrane Preparation: Similar to the GTPγS assay, membranes expressing the MOR are prepared.

-

Competitive Incubation: Membranes are incubated with a fixed concentration of the radiolabeled MOR agonist [3H]DAMGO and varying concentrations of the unlabeled test compound.

-

Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium, followed by rapid filtration to separate bound from free radioligand.

-

Quantification and Analysis: The radioactivity on the filters is counted, and the data is used to generate a competition curve from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) and the Ki (inhibition constant) can be calculated.[7][8]

Signaling Pathways

The biological effects of this compound and its analogs are mediated through their interaction with specific signaling pathways. As phenolic compounds, they have the potential to modulate pathways commonly affected by this class of molecules.

μ-Opioid Receptor Signaling

As antagonists, the 3-[3-(phenalkylamino)cyclohexyl]phenol analogs block the canonical MOR signaling cascade. Activation of MOR by an agonist typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. By binding to the receptor without activating it, these antagonists prevent these downstream effects.

Simplified MOR Signaling Pathway

Caption: Antagonism of the μ-opioid receptor signaling pathway.

Potential Modulation of Inflammatory Pathways

Phenolic compounds are known to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9] While direct experimental evidence for this compound is still emerging, it is plausible that it and its analogs could exert anti-inflammatory effects through these mechanisms.

Hypothesized Modulation of NF-κB and MAPK Pathways

References

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Characteristics of central binding sites for [3H] DAMGO in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Cyclohexylphenol: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Cyclohexylphenol is a valuable organic compound characterized by a phenol ring substituted with a cyclohexyl group at the meta position.[1] This unique structural motif imparts a desirable combination of lipophilicity and aromatic reactivity, making it a sought-after building block in various fields of organic synthesis, particularly in the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in medicinal chemistry.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or solid, with its physical state being dependent on purity and temperature.[1] Its chemical reactivity is largely governed by the hydroxyl group, which activates the aromatic ring towards electrophilic substitution reactions.[1] The cyclohexyl moiety enhances the molecule's lipophilicity, a crucial factor in designing drug candidates with favorable pharmacokinetic profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.26 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water | [1] |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.18 (t, J = 7.8 Hz, 1H), 6.80-6.70 (m, 3H), 2.48 (tt, J = 11.8, 3.4 Hz, 1H), 1.90-1.70 (m, 5H), 1.50-1.20 (m, 5H) |

| ¹³C NMR (CDCl₃) | δ 155.8, 146.5, 129.5, 120.3, 115.1, 112.4, 44.9, 34.6, 26.9, 26.1 |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the most common being the Friedel-Crafts alkylation of phenol.

Friedel-Crafts Alkylation of Phenol with Cyclohexene

This method involves the acid-catalyzed reaction of phenol with cyclohexene. The choice of catalyst and reaction conditions can influence the regioselectivity of the alkylation, often yielding a mixture of ortho-, meta-, and para-isomers. Solid acid catalysts, such as Amberlyst-15, have been employed to facilitate a more environmentally friendly and selective process.

Experimental Protocol: Synthesis of Cyclohexylphenols via Friedel-Crafts Alkylation

Materials:

-

Phenol

-

Cyclohexene

-

Amberlyst-15 (or another suitable solid acid catalyst)

-

Toluene (or another suitable solvent)

-

Sodium hydroxide solution

-

Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

A mixture of phenol and a suitable solvent (e.g., toluene) is charged into a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

-

The solid acid catalyst (e.g., Amberlyst-15) is added to the mixture.

-

Cyclohexene is added dropwise to the stirred mixture at a controlled temperature.

-

The reaction mixture is then heated to reflux for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is removed by filtration.